Methyl Ferulate

Catalog No.
S1530924
CAS No.
22329-76-6
M.F
C11H12O4
M. Wt
208.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methyl Ferulate

CAS Number

22329-76-6

Product Name

Methyl Ferulate

IUPAC Name

methyl (E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate

Molecular Formula

C11H12O4

Molecular Weight

208.21 g/mol

InChI

InChI=1S/C11H12O4/c1-14-10-7-8(3-5-9(10)12)4-6-11(13)15-2/h3-7,12H,1-2H3/b6-4+

InChI Key

AUJXJFHANFIVKH-GQCTYLIASA-N

SMILES

Array

Synonyms

methyl (2E)-3-(4-hydroxy-3-methoxyphenyl)acrylate, methyl ferulate

Canonical SMILES

COC1=C(C=CC(=C1)C=CC(=O)OC)O

Isomeric SMILES

COC1=C(C=CC(=C1)/C=C/C(=O)OC)O

The exact mass of the compound Methyl ferulate is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 74548. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Carbocyclic - Cinnamates - Caffeic Acids - Supplementary Records. It belongs to the ontological category of guaiacols in the ChEBI Ontology tree. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

Methyl ferulate is the methyl ester derivative of ferulic acid, characterized by a methoxy group and a trans-double bond that confer enhanced lipophilicity and organic solvent compatibility compared to its parent compound. In industrial and research procurement, it is primarily sourced as an activated acyl donor for enzymatic transesterification, a highly cell-permeable bioactive standard, and a specialized antioxidant for lipid-based emulsions. By masking the carboxylic acid moiety, methyl ferulate overcomes the aqueous-phase restriction and thermodynamic limitations of free ferulic acid, making it a critical precursor for complex cosmeceutical, nutritional, and pharmaceutical synthesis workflows .

Procurement of free ferulic acid as a substitute for methyl ferulate often fails in advanced formulation and synthesis workflows due to its strict hydrophilicity and poor solubility in non-aqueous media [1]. In biocatalytic applications, attempting direct esterification with free ferulic acid is thermodynamically unfavorable and results in low yields, whereas methyl ferulate acts as an activated acyl donor that drives transesterification to near completion. Conversely, substituting with longer-chain esters—such as ethyl or dodecyl ferulate—increases hydrophobicity too aggressively. This drives the molecules entirely into the bulk lipid phase, depleting their concentration at the critical oil-water interface where oxidative degradation actually occurs in emulsion systems [1].

Optimized Lipophilicity for Organic Solvent and Membrane Compatibility

The esterification of ferulic acid to methyl ferulate significantly alters its phase distribution behavior. Analytical modeling and experimental partitioning show that methyl ferulate possesses a Log P of 1.68, compared to the free ferulic acid baseline of 1.42 [1]. This specific shift crosses the critical threshold (Log P > 1.4) from a hydrophilic classification into a medium-hydrophilic classification, enabling solubility in organic solvents and improving cell membrane permeability without rendering the molecule fully hydrophobic.

Evidence DimensionOctanol/Water Partition Coefficient (Log P)
Target Compound DataLog P = 1.68
Comparator Or BaselineFerulic Acid (Log P = 1.42)
Quantified Difference0.26 unit increase in Log P
ConditionsStandard octanol/water partitioning models at equilibrium

This exact partition coefficient is required for researchers needing a compound that dissolves readily in non-aqueous reaction media while maintaining sufficient polarity for biological assays.

High-Yield Acyl Donor Performance for Non-Aqueous Biocatalysis

In the enzymatic synthesis of complex cosmeceutical esters, direct esterification using free ferulic acid is severely limited by poor organic solubility and unfavorable thermodynamics. When methyl ferulate is procured as an activated acyl donor, transesterification reactions (e.g., forming 1-butyl ferulate) using immobilized esterases achieve conversion yields up to 97% within 144 hours[1]. The methoxy leaving group drives the reaction forward in ternary water-organic mixtures where free ferulic acid would stall.

Evidence DimensionEnzymatic Transesterification Conversion Yield
Target Compound DataUp to 97% conversion yield (as acyl donor)
Comparator Or BaselineFerulic Acid (Direct esterification yields typically <40% under similar non-aqueous conditions)
Quantified Difference>50% absolute increase in target ester yield
ConditionsImmobilized Ultraflo L / Feruloyl esterases in hexane:1-butanol:buffer systems

Procuring methyl ferulate as a starting material drastically reduces unreacted waste and improves throughput in the green synthesis of high-value alkyl ferulates.

Superior Lipid Oxidation Inhibition in Emulsion Systems

While free ferulic acid exhibits stronger radical scavenging in bulk polar systems (like DPPH assays), methyl ferulate demonstrates superior antioxidant performance in dispersed lipid systems [1]. In β-carotene-linoleate emulsion models, methyl ferulate outperforms both ferulic acid and longer-chain analogs because its specific Log P allows it to concentrate precisely at the oil-water interface, effectively intercepting lipid hydroperoxides where they form.

Evidence DimensionOxidation Inhibition in Lipid Emulsions
Target Compound DataHighest relative antioxidant activity in β-carotene-linoleate models
Comparator Or BaselineFerulic Acid (Lower activity in emulsions due to aqueous partitioning)
Quantified DifferenceSignificant functional inversion (MF > FA in emulsions, despite FA > MF in bulk polar assays)
Conditionsβ-carotene-linoleate O/W emulsion model at 50°C

Formulators of lipid-based cosmetics and functional foods must procure the methyl ester over the free acid to ensure actual oxidative stability in the final emulsified product.

Enzymatic Synthesis of Complex Ferulate Esters

Because methyl ferulate acts as a highly efficient, activated acyl donor, it is the preferred starting material for the biocatalytic production of specialized ferulate esters (e.g., glyceryl or butyl ferulate). It allows chemists to utilize mild, lipase-catalyzed transesterification in organic solvents, bypassing the low yields and poor solubility associated with free ferulic acid esterification [1].

Antioxidant Stabilization of O/W Emulsions

In the formulation of cosmeceuticals and functional foods, methyl ferulate is selected over free ferulic acid for stabilizing oil-in-water emulsions. Its specific Log P of 1.68 ensures it partitions at the interfacial layer rather than dissolving completely into the aqueous phase, providing targeted defense against lipid peroxidation [1].

Cell-Permeable Neuroprotective and Anti-Inflammatory Assays

For in vitro research targeting neurodegenerative pathways or COX-2 inhibition, methyl ferulate is procured to overcome the membrane impermeability of free phenolic acids. Its enhanced lipophilicity allows it to cross cell membranes and the blood-brain barrier more effectively, making it a reliable standard for intracellular radical scavenging assays [1].

XLogP3

1.8

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

208.07355886 Da

Monoisotopic Mass

208.07355886 Da

Heavy Atom Count

15

Appearance

Oil

UNII

Y98BUA66RX

Other CAS

22329-76-6
2309-07-1

Wikipedia

Methyl ferulate

Dates

Last modified: 08-15-2023

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